Ethyl 2,4,6-trimethyl-3-nitrobenzoate
Description
Ethyl 2,4,6-trimethyl-3-nitrobenzoate is a substituted aromatic ester characterized by a nitro group at the 3-position and three methyl groups at the 2-, 4-, and 6-positions of the benzene ring. The ethyl ester moiety enhances its lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 2,4,6-trimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-5-17-12(14)10-7(2)6-8(3)11(9(10)4)13(15)16/h6H,5H2,1-4H3 |
InChI Key |
OUPCDOPMMAJMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Ethyl 2,4,6-trimethyl-3-nitrobenzoate with key analogs based on substituents, molecular properties, and applications:
Notes:
- logP and Reactivity: The trimethyl substitution in this compound increases steric hindrance and lipophilicity (logP ~3.5) compared to the less substituted Ethyl 4-nitrobenzoate (logP 1.82). Chlorinated analogs (e.g., Ethyl 2,6-dichloro-3-nitrobenzoate) exhibit lower logP due to the electron-withdrawing effects of Cl substituents .
- Synthetic Utility: Mthis compound () is used as a building block in medicinal chemistry, suggesting similar applications for the ethyl analog. Chlorinated derivatives () are prioritized in agrochemical synthesis due to their stability and bioactivity .
Key Research Findings
Steric Effects: The 2,4,6-trimethyl substitution pattern creates significant steric hindrance, which may slow down nucleophilic aromatic substitution reactions compared to less substituted analogs like Ethyl 4-nitrobenzoate .
Thermal Stability: Methyl and ethyl esters of nitrobenzoates are generally stable under ambient conditions but may decompose at elevated temperatures, releasing nitro radicals—a property leveraged in explosives and polymerization initiators .
Biological Activity: Nitrobenzoate esters with lipophilic substituents (e.g., methyl or ethyl groups) demonstrate enhanced membrane permeability, making them candidates for prodrug design .
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